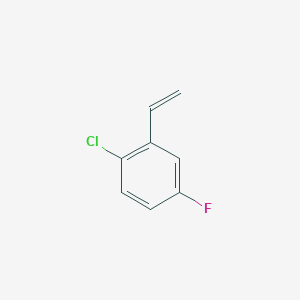

1-Chloro-2-ethenyl-4-fluorobenzene

Description

BenchChem offers high-quality 1-Chloro-2-ethenyl-4-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-2-ethenyl-4-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-ethenyl-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNGKZHAULCFJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular structure and weight of 1-Chloro-2-ethenyl-4-fluorobenzene

Technical Whitepaper: Structural Characterization and Synthetic Utility of 1-Chloro-2-ethenyl-4-fluorobenzene

Part 1: Executive Summary & Molecular Architecture

The molecule 1-Chloro-2-ethenyl-4-fluorobenzene , chemically best described as 2-Chloro-5-fluorostyrene , represents a specialized halogenated styrene derivative. It serves as a critical "building block" in the synthesis of fluorinated polymers and pharmaceutical intermediates. Its structure combines the reactive versatility of a vinyl group with the metabolic stability of a fluorine substituent and the steric/electronic modulation of an ortho-chlorine atom.

This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis routes, and structural logic for researchers in medicinal chemistry and materials science.

Physicochemical Profile

The following data is synthesized from structural first principles and analogous halogenated styrene literature.

| Property | Value / Description |

| Systematic Name | 2-Chloro-5-fluorostyrene |

| User Query Name | 1-Chloro-2-ethenyl-4-fluorobenzene |

| Molecular Formula | C₈H₆ClF |

| Molecular Weight | 156.58 g/mol |

| Monoisotopic Mass | 156.0142 Da |

| Physical State | Colorless liquid (Standard Temperature & Pressure) |

| Boiling Point (Predicted) | ~180–185 °C (Based on 2-chlorostyrene: 189°C) |

| Density (Predicted) | ~1.18 g/cm³ |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Storage Requirement | 2–8°C, stabilized with 4-tert-butylcatechol (TBC) to prevent autopolymerization |

Structural Logic & Numbering

To ensure experimental accuracy, the numbering transformation from the user's query to the IUPAC styrene nomenclature is detailed below:

-

User Numbering (Benzene-centric): Chlorine at C1, Ethenyl (Vinyl) at C2, Fluorine at C4.

-

IUPAC Numbering (Styrene-centric): The vinyl group takes priority (C1).

Part 2: Synthetic Methodology (The "How-To")

While commercial availability of the final styrene can be sporadic, the synthesis from the commercially ubiquitous 2-chloro-5-fluorobenzaldehyde is a robust, self-validating protocol. The preferred route is the Wittig Olefination .

Validated Synthesis Protocol: Wittig Olefination

Objective: Conversion of 2-chloro-5-fluorobenzaldehyde to 2-chloro-5-fluorostyrene.

Reagents:

-

Substrate: 2-Chloro-5-fluorobenzaldehyde (CAS: 84194-30-9).[4][5]

-

Ylide Source: Methyltriphenylphosphonium bromide (

). -

Base: Potassium tert-butoxide (

) or n-Butyllithium ( -

Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

-

Ylide Formation (The "Yellow" Step):

-

In a flame-dried flask under Nitrogen (

), suspend methyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF. -

Cool to 0°C. Slowly add

(1.2 equiv). -

Validation: The suspension will turn a bright yellow/orange, indicating the formation of the reactive phosphorous ylide. Stir for 30–60 minutes.

-

-

Coupling (The Reaction):

-

Dissolve 2-chloro-5-fluorobenzaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide mixture at 0°C.

-

Causality: The nucleophilic carbon of the ylide attacks the carbonyl carbon. The ortho-chloro group provides steric bulk but does not inhibit the attack; however, it may slightly retard the formation of the oxaphosphetane intermediate compared to non-hindered analogs.

-

Warm to room temperature and stir for 4–12 hours.

-

-

Workup & Purification:

-

Quench with saturated aqueous

. -

Extract with Diethyl Ether or Hexanes (Triphenylphosphine oxide, the byproduct, is less soluble in hexanes).

-

Purification: Silica gel flash chromatography. Elute with 100% Hexanes or 95:5 Hexanes/EtOAc.

-

Critical Step: The product is a styrene. Do not concentrate to dryness with heat without a stabilizer (TBC), or it may polymerize.

-

Visualizing the Synthesis Pathway

Figure 1: The Wittig Olefination pathway for the synthesis of 2-Chloro-5-fluorostyrene. The formation of the strong P=O bond drives the reaction to completion.

Part 3: Structural Analysis & Applications

The utility of 2-Chloro-5-fluorostyrene in drug development and materials science relies on the distinct roles of its three functional components.

The "Warhead" Strategy in Drug Design

In medicinal chemistry, this molecule acts as a covalent modifier or a bioisostere precursor .

-

Vinyl Group (The Warhead): The styrene double bond is a Michael acceptor precursor. In polymerization, it allows the creation of fluorinated polystyrene derivatives used in optical fibers (low refractive index) and hydrophobic coatings.

-

Fluorine (The Shield): Located at the meta position relative to the vinyl group (in the styrene numbering), the fluorine atom blocks metabolic oxidation (P450 metabolism) at the typically reactive phenyl ring positions. It also modulates lipophilicity (

). -

Chlorine (The Handle): The ortho-chloro substituent forces the vinyl group out of perfect planarity with the benzene ring due to steric clash (A(1,2) strain). This "twist" can be exploited to tune the conjugation length in polymers or to lock conformation in small molecule inhibitors.

Analytical Expectations (Self-Validation)

When characterizing the synthesized product, look for these specific NMR signatures:

-

¹H NMR (Chloroform-d):

-

Vinyl Region: You will see the characteristic "ABX" system for the styrene protons (approx.

5.2 – 6.8 ppm). -

Coupling Constants: The trans coupling (

Hz) and cis coupling ( -

Aromatic Region: The protons will show splitting patterns complicated by H-F coupling (

), typically in the range of 5–9 Hz.

-

Functional Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional utility of each substituent on the benzene ring.

References

-

Bergmann, E. D., & Berkovic, S. (1961).[6][7] 2,3-Difluorostyrene and 2-Chloro-5-fluorostyrene.[1][2][3] The Preparation of Aromatic Fluorine Compounds.[1][3][5][7]Journal of Organic Chemistry , 26(3), 919–923.

-

Ambeed. (2023). 2-Chloro-5-fluorobenzaldehyde Product Data (CAS 84194-30-9).[4][5]

-

Sigma-Aldrich. (2023). Wittig Reaction Protocol & Reagents.

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. 2′,5′-二氟苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 84194-30-9 | 2-Chloro-5-fluorobenzaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. 84194-36-5 | 2-Chloro-4-fluorobenzaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. semanticscholar.org [semanticscholar.org]

reactivity profile of fluorinated styrene derivatives

An In-Depth Technical Guide to the Reactivity Profile of Fluorinated Styrene Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern materials science and drug discovery. Fluorinated polymers, in particular, exhibit a remarkable combination of properties including high thermal and chemical stability, low surface energy, and unique electronic characteristics.[1] Among the various classes of fluorinated monomers, fluorinated styrene derivatives have emerged as versatile building blocks for the synthesis of advanced polymers and functional materials. Their reactivity is profoundly influenced by the number and position of fluorine substituents on both the aromatic ring and the vinyl group, leading to a rich and nuanced chemical behavior that warrants in-depth exploration.

This technical guide provides a comprehensive overview of the for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document delves into the causal relationships between molecular structure and chemical reactivity. We will explore the synthesis of these valuable monomers, their diverse polymerization behaviors, and their participation in a range of organic transformations. By elucidating the underlying electronic effects of fluorine, this guide aims to equip the reader with the fundamental knowledge required to harness the full potential of fluorinated styrenes in their own research and development endeavors.

The Electronic Influence of Fluorine: A Duality of Effects

The reactivity of fluorinated styrenes is fundamentally governed by the unique electronic properties of the fluorine atom. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) through the sigma bond network. This effect decreases the electron density of both the aromatic ring and the vinyl group. However, fluorine also possesses lone pairs of electrons that can participate in resonance, leading to a weaker, electron-donating mesomeric effect (+M).[2] The interplay of these opposing effects dictates the overall electronic character of the molecule and, consequently, its reactivity in various chemical reactions.

For instance, the strong -I effect generally deactivates the aromatic ring towards electrophilic aromatic substitution compared to styrene itself. Conversely, this electron-withdrawing nature can enhance the reactivity of the vinyl group in certain reactions, such as nucleophilic attack or cycloadditions with electron-rich dienes. The position of fluorine substitution is also critical; fluorine atoms on the aromatic ring primarily influence the pi-system of the ring and the vinyl group, while fluorine on the vinyl group directly alters the reactivity of the double bond.

Caption: Interplay of inductive and mesomeric effects of fluorine on the reactivity of the vinyl and aromatic moieties of styrene.

Synthesis of Fluorinated Styrene Derivatives

The availability of high-purity fluorinated styrene monomers is crucial for the successful synthesis of well-defined polymers and for their use in organic synthesis. A variety of synthetic methods have been developed to access these compounds, with the choice of route often depending on the desired substitution pattern.

A common and versatile method involves the Wittig reaction or its variants, starting from the corresponding fluorinated benzaldehydes. This approach allows for the introduction of the vinyl group in a controlled manner. Another important strategy is the direct fluorination of styrenes using electrophilic fluorinating agents, which can provide access to vinyl-fluorinated styrenes.[3] For example, the use of N-fluorobenzenesulfonimide (NFSI) in the presence of a ruthenium catalyst allows for the regioselective monofluorination of various styrenes.[3]

Representative Protocol: Synthesis of (Z)-2-fluoro-p-methoxystyrene[3]

This protocol describes the direct C-H fluorination of p-methoxystyrene.

Materials:

-

p-Methoxystyrene

-

RuCl₃

-

N-fluorobenzenesulfonimide (NFSI)

-

Toluene (anhydrous)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk tube, add p-methoxystyrene (1.0 mmol), RuCl₃ (0.02 mmol, 2 mol%), and NFSI (1.2 mmol).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous toluene (5 mL) via syringe.

-

Stir the reaction mixture at 80 °C for 16 hours.

-

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired (Z)-2-fluoro-p-methoxystyrene.

Polymerization of Fluorinated Styrenes

The polymerization of fluorinated styrenes is a vast and well-investigated field, as the resulting polymers possess a wide range of desirable properties. The reactivity of these monomers in polymerization is highly dependent on the nature and position of the fluorine substituents.

Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques have revolutionized the synthesis of fluorinated polymers, enabling precise control over molecular weight, dispersity, and architecture.[4]

-

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a highly versatile method for the polymerization of a wide range of fluorinated styrenes.[4] The choice of RAFT agent is crucial for achieving good control over the polymerization.

-

Atom Transfer Radical Polymerization (ATRP): ATRP has also been successfully employed for the controlled polymerization of fluorinated styrenes, particularly for pentafluorostyrene and its derivatives.[5]

-

Nitroxide-Mediated Polymerization (NMP): NMP is another effective technique, especially for the copolymerization of fluorinated styrenes with non-fluorinated monomers like styrene.[6] It is important to note that some fluorinated styrenes, such as α-trifluoromethylstyrene (TFMST), do not homopolymerize but can be copolymerized with other monomers like styrene using NMP.[6]

Caption: Generalized workflow for the controlled radical polymerization of fluorinated styrenes.

Anionic Polymerization

Anionic polymerization is a suitable method for highly electron-deficient monomers. For instance, 2,3,4,5,6-pentafluorostyrene (PFS) can be polymerized anionically using initiators like s-BuLi.[4] This method allows for the synthesis of polymers with narrow molecular weight distributions and well-defined end-groups.

Copolymerization

Copolymerization of fluorinated styrenes with non-fluorinated monomers is a powerful strategy to tailor the properties of the resulting materials. The reactivity ratios of the comonomers determine the composition and microstructure of the copolymer chain. For example, in the radical copolymerization of methyl α-fluoroacrylate (MFA) with styrene, the reactivity ratios were found to be r₁(MFA) = 0.15 and r₂(styrene) = 0.62, indicating that styrene is more reactive towards both propagating radicals.[7]

| Comonomer 1 | Comonomer 2 | r₁ | r₂ | Polymerization Type | Reference |

| α-Trifluoromethylstyrene (TFMST) | Styrene (ST) | 0.00 | 0.60 | Radical | [6] |

| Methyl α-fluoroacrylate (MFA) | Styrene | 0.15 | 0.62 | Radical | [7] |

Table 1: Representative reactivity ratios for the copolymerization of fluorinated monomers with styrene.

Cycloaddition Reactions

The electron-withdrawing nature of fluorine substituents can significantly influence the reactivity of fluorinated styrenes in cycloaddition reactions, particularly the Diels-Alder reaction where they act as dienophiles. The reduced electron density of the vinyl group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with electron-rich dienes.

For example, β-fluoro-β-nitrostyrenes have been shown to be excellent dienophiles in Diels-Alder reactions with cyclic dienes like cyclopentadiene and 1,3-cyclohexadiene, affording novel monofluorinated bicyclic compounds in high yields.[8] However, the stereoselectivity of the reaction can be affected by the fluorine substitution pattern. Computational studies have shown that while styrene typically favors the endo product in Diels-Alder reactions, the presence of a fluorine atom on the vinyl group can lead to a preference for the exo product.[9]

Caption: Conceptual diagram of a Diels-Alder reaction involving a fluorinated styrene as the dienophile.

Cross-Coupling and Functionalization Reactions

Fluorinated styrenes are also valuable substrates in a variety of transition metal-catalyzed cross-coupling and functionalization reactions. The presence of fluorine can influence the regioselectivity and efficiency of these transformations.

-

Mizoroki-Heck Reaction: The palladium-catalyzed Mizoroki-Heck reaction is a powerful tool for the synthesis of substituted styrenes. Fluorinated styrenes can participate in these reactions as coupling partners. For instance, pentafluorostyrene can be coupled with aromatic halides to produce trans-β-pentafluorophenylstyrenes in good yields.[10]

-

Palladium-Catalyzed Aminofluorination: A novel palladium-catalyzed intermolecular aminofluorination of styrenes has been developed using N-fluorobenzenesulfonimide (NFSI) as both the fluorinating and aminating reagent.[11] This reaction proceeds with high regioselectivity to afford vicinal fluoroamine products. The electronic nature of the styrene, influenced by substituents including fluorine, can affect the reaction yield.[11]

| Reaction Type | Catalyst | Fluorinated Substrate | Coupling Partner/Reagent | Product Type | Reference |

| Mizoroki-Heck | Pd(OAc)₂ | Pentafluorostyrene | Aryl iodide/bromide | trans-β-Pentafluorophenylstyrenes | [10] |

| Aminofluorination | Pd(OAc)₂ | Styrene derivatives | NFSI | Vicinal fluoroamines | [11] |

| Fluoroarylation | Palladium catalyst | Styrene derivatives | Selectfluor, Boronic acid | Chiral monofluorinated compounds | [12] |

Table 2: Examples of cross-coupling and functionalization reactions involving fluorinated styrenes.

Conclusion and Future Outlook

The is a rich and multifaceted area of chemical science. The profound influence of fluorine's electronic effects provides a powerful handle to tune the reactivity of both the vinyl group and the aromatic ring. This has led to the development of a wide array of controlled polymerization methods for the synthesis of advanced fluoropolymers with tailored properties. Furthermore, the unique reactivity of fluorinated styrenes in cycloaddition and cross-coupling reactions has established them as valuable building blocks in organic synthesis.

Future research in this field is likely to focus on the development of even more sophisticated polymer architectures through advanced polymerization techniques. The design of novel fluorinated styrene monomers with unique substitution patterns will undoubtedly lead to materials with unprecedented properties. Moreover, the application of these monomers in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, will continue to be an active area of investigation. The continued exploration of the fundamental reactivity of fluorinated styrenes will be paramount to unlocking their full potential in a wide range of scientific and technological applications.

References

- Directed synthesis of copolymers based on fluorine-containing styrene deriv

-

Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes. MDPI. [Link]

-

Monomers reactivity ratios of fluorinated acrylates–styrene copolymers. ResearchGate. [Link]

-

Palladium-Catalyzed Intermolecular Aminofluorination of Styrenes. ACS Publications. [Link]

-

Fluorinated styrene derivatives and their application in the formation of new polymer materials. ResearchGate. [Link]

- [No Title Provided]. [No valid URL provided]

-

Controllable Synthesis of Fluorinated Poly(styrene-butadiene). RSC Blogs. [Link]

-

Aromatic fluorocopolymers based on α-(difluoromethyl)styrene and styrene: synthesis, characterization, and thermal and surface properties. RSC Publishing. [Link]

-

The Synthesis and Polymerization of Some Fluorinated Styrenes 1. ACS Publications. [Link]

-

Thermal [2+2] Cycloaddition Reactions of Perfluorobicyclo[2.2.0]hex-1(4)-ene with Ethylene, Benzene and Styrene: A MEDT Perspective. MDPI. [Link]

-

Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]

-

Copolymerization of styrene/fluorinated styrenes and application of alkenyl boronates as monomers. ResearchGate. [Link]

-

Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. PMC. [Link]

-

Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC. [Link]

-

Mechanistic Study of the Oxidative Coupling of Styrene with 2-Phenylpyridine Derivatives Catalyzed by Cationic Rhodium( III) via C–H Activation. PMC. [Link]

-

One-Pot (3 + 2) Cycloaddition–Isomerization–Oxidation of 2,2,2-Trifluorodiazoethane and Styryl Derivatives. The Journal of Organic Chemistry. [Link]

-

Asymmetric Palladium-Catalyzed Directed Intermolecular Fluoroarylation of Styrenes. Journal of the American Chemical Society. [Link]

-

Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. ProQuest. [Link]

-

Is styrene more or less reactive than benzene towards electrophiles?. Chemistry Stack Exchange. [Link]

- [No Title Provided]. [No valid URL provided]

-

New Highly Fluorinated Styrene-Based Materials with Low Surface Energy Prepared by ATRP. American Chemical Society. [Link]

-

Direct fluorination of styrenes. Chemical Communications. [Link]

Sources

- 1. Aromatic fluorocopolymers based on α-(difluoromethyl)styrene and styrene: synthesis, characterization, and thermal and surface properties - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09340G [pubs.rsc.org]

- 2. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct fluorination of styrenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - ProQuest [proquest.com]

- 9. Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

The Fluorine-Chlorine Interplay: Electronic Tuning of 2-Chlorostyrene Scaffolds

Topic: Electronic Effects of Fluorine in 2-Chlorostyrene Derivatives Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

The 2-chlorostyrene scaffold represents a privileged structural motif in medicinal chemistry, serving as a precursor to indoles, isoquinolines, and diverse polymer electrolytes. However, its utility is often limited by metabolic liability at the vinyl group (epoxidation) and rapid oxidative clearance. The strategic introduction of fluorine into this scaffold offers a precise method to modulate electronic density, conformational preference, and metabolic stability without significantly altering steric bulk.

This guide analyzes the electronic perturbations induced by fluorine substitution on the 2-chlorostyrene core. We explore how the high electronegativity (

Electronic Landscape & Structural Dynamics

The Inductive-Resonance Paradox

Fluorine’s influence on the styrene

-

Inductive Withdrawal (

): Through the -

Resonance Donation (

): Through

In 2-chlorostyrene , the chlorine atom at the ortho position already induces a "twisted" conformation due to steric clash with the vinyl group (dihedral angle

| Position of F (rel. to vinyl) | Electronic Effect on Vinyl Group | Interaction with 2-Cl | Net Result |

| 3-Fluoro (Ortho to Cl) | Strong | Increased acidity of vinyl protons; highly twisted. | |

| 4-Fluoro (Meta to Cl) | Minimal | Increased electron density at | |

| 5-Fluoro (Para to Cl) | Cooperative withdrawal | Deactivated ring; enhanced metabolic stability. | |

| 6-Fluoro (Ortho to Vinyl) | Strong | "F-lock" conformation | Potential intramolecular H-bond (C-H...F) stabilizes planarity. |

The "Ortho-Effect" and Dipole Vectors

The 2-chloro substituent creates a permanent dipole. Introducing fluorine creates a secondary dipole vector.

-

Parallel Vectors (e.g., 2-Cl, 3-F): Creates a highly polarized edge, increasing lipophilicity (

) due to reduced solvation energy of the hydrophobic face. -

Opposing Vectors (e.g., 2-Cl, 6-F): Reduces net dipole moment, potentially improving blood-brain barrier (BBB) permeability.

Visualization: Electronic Force Map

The following diagram illustrates the competing electronic forces in a generic 4-fluoro-2-chlorostyrene system.

Medicinal Chemistry Implications

Metabolic Blocking (The Para-Block Strategy)

The vinyl group of styrene is prone to oxidation by Cytochrome P450 (CYP2E1), forming a reactive styrene oxide. However, the aromatic ring is also a target for hydroxylation.

-

Mechanism: In non-fluorinated 2-chlorostyrene, para-hydroxylation (at C4) is a major metabolic route.

-

Solution: Substitution with Fluorine at C4 blocks this pathway due to the strength of the C-F bond (approx. 116 kcal/mol) vs the C-H bond. This forces metabolism towards the slower vinyl oxidation or renal clearance, extending half-life (

).

Lipophilicity and Bioisosterism

Fluorination typically increases lipophilicity (

-

2-Chlorostyrene:

[1] -

2-Chloro-4-fluorostyrene:

-

2-Chloro-4-methylstyrene:

The C-F bond is a bioisostere for C-H but with inverted electrostatics (fluorine is a hydrogen bond acceptor, whereas hydrogen is a donor).

Experimental Protocols

Synthesis of Fluorinated 2-Chlorostyrenes (Wittig Approach)

Rationale: Direct fluorination of 2-chlorostyrene is non-selective. The most robust route is the Wittig olefination of the corresponding benzaldehyde. This protocol ensures regiochemical integrity.

Reagents:

-

Precursor: 2-Chloro-4-fluorobenzaldehyde (or isomer of interest).

-

Ylide Source: Methyltriphenylphosphonium bromide (

). -

Base: Potassium tert-butoxide (

). -

Solvent: Anhydrous Tetrahydrofuran (THF).

Protocol:

-

Ylide Formation: In a flame-dried 250 mL round-bottom flask under Argon, suspend

(1.2 equiv) in anhydrous THF (0.5 M). -

Deprotonation: Cool to 0°C. Add

(1.3 equiv) portion-wise. The solution will turn bright yellow (phosphonium ylide formation). Stir for 30 min. -

Addition: Add 2-Chloro-4-fluorobenzaldehyde (1.0 equiv) dropwise as a solution in THF.

-

Reaction: Warm to room temperature and stir for 4 hours.

-

Self-Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The aldehyde spot (

) should disappear; the non-polar styrene product (

-

-

Workup: Quench with saturated

. Extract with diethyl ether ( -

Purification: Flash chromatography (100% Pentane) is critical to remove triphenylphosphine oxide (

).

Reactivity Assay: Heck Coupling

Rationale: To demonstrate the electronic deactivation of the vinyl group, this protocol couples the synthesized styrene with an aryl iodide.

Workflow Diagram:

Data & Characterization

Expected NMR Shifts

Fluorine exerts significant shielding/deshielding effects visible in

| Nucleus | Isomer | Shift ( | Coupling ( | Interpretation |

| 4-Fluoro | -110 to -115 | Typical Ar-F range. | ||

| 3-Fluoro | -115 to -120 | Shielded by ortho-Cl effect. | ||

| Vinyl ( | 6.7 - 7.1 | Deshielded by ring current. | ||

| Vinyl ( | 5.2 - 5.8 | Cis to aryl ring. | ||

| Vinyl ( | 5.7 - 6.2 | Trans to aryl ring. |

Note: In 2-chlorostyrenes, the vinyl protons often appear as complex multiplets due to the loss of free rotation (steric lock).

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Hunter, L. (2010).[3] The C–F bond as a conformational tool in organic and biological chemistry.[3] Beilstein Journal of Organic Chemistry. Link

-

Bernstein, E. R., et al. (1989). Conformational study of jet-cooled styrene derivatives. Journal of the American Chemical Society.[4] Link

-

Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[3]

Sources

Methodological & Application

Application Note: Chemoselective Heck Strategies for 1-Chloro-2-ethenyl-4-fluorobenzene

Topic: Advanced Heck Coupling Strategies for Multifunctional Substrates: The Case of 1-Chloro-2-ethenyl-4-fluorobenzene Content Type: Detailed Application Notes and Protocols Audience: Senior Synthetic Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Strategic Context

1-Chloro-2-ethenyl-4-fluorobenzene (also known as 2-chloro-5-fluorostyrene) represents a "linchpin" scaffold in medicinal chemistry. Its value lies in its orthogonal reactivity :

-

The Vinyl Handle (C2): A classic nucleophilic alkene ready for standard Heck arylation or polymerization.

-

The Aryl Chloride (C1): A latent electrophile. While historically inert in Pd-catalysis, modern bulky phosphine ligands allow this site to be activated for cross-coupling.

-

The Fluorine Substituent (C4): A metabolic blocking group that modulates pKa and lipophilicity without participating in the coupling, provided mild bases are used.

This guide addresses the primary challenge: Chemoselectivity. How do you couple the vinyl group without touching the chloride? Conversely, how do you activate the chloride while suppressing the polymerization of the styrene moiety?

Mechanistic Insight: The "Hard" vs. "Soft" Heck Cycle

To master this substrate, one must understand that the rate-determining step (RDS) shifts based on the target site.

The Bifurcated Pathway

-

Path A: Vinyl Functionalization (Standard Heck)

-

Electrophile: External Aryl Iodide/Bromide.

-

Substrate Role: Olefin (Nucleophile).

-

RDS: Oxidative Addition of the external Ar-I to Pd(0).

-

Catalyst Requirement: Standard Pd(OAc)₂/PPh₃ systems.[1] The C-Cl bond of the substrate is too strong to compete; it remains spectator.

-

-

Path B: Aryl Core Functionalization (The "Hard" Heck)

-

Electrophile: The Substrate itself (C-Cl bond).

-

Substrate Role: Aryl Halide (Electrophile).

-

RDS: Oxidative Addition of the substrate's C-Cl bond to Pd(0).

-

Catalyst Requirement: Electron-rich, bulky ligands (e.g., P(t-Bu)₃, XPhos) are required to force oxidative addition across the strong C-Cl bond (BDE ~96 kcal/mol).

-

Mechanistic Visualization

The following diagram illustrates the critical ligand-dependent activation pathways.

Caption: Divergent catalytic cycles for 1-Chloro-2-ethenyl-4-fluorobenzene. Path A utilizes the vinyl group; Path B activates the C-Cl bond.

Experimental Protocols

Protocol A: Site-Selective Vinylation (Preserving the C-Cl Bond)

Objective: Couple the vinyl group with an external Aryl Iodide to create a stilbene derivative, leaving the C-Cl bond intact for downstream processing.

Reagents:

-

Substrate: 1-Chloro-2-ethenyl-4-fluorobenzene (1.0 equiv)

-

Coupling Partner: 4-Methoxyiodobenzene (1.1 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Ligand: PPh₃ (4 mol%)

-

Base: Et₃N (2.0 equiv)

-

Solvent: DMF (anhydrous)

Step-by-Step Methodology:

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc)₂ (4.5 mg, 0.02 mmol) and PPh₃ (10.5 mg, 0.04 mmol).

-

Inert Atmosphere: Evacuate and backfill with Nitrogen (3x). Add DMF (5 mL) via syringe. Stir at RT for 15 min to generate the active yellow Pd(0) species.

-

Substrate Addition: Add 1-Chloro-2-ethenyl-4-fluorobenzene (156 mg, 1.0 mmol), 4-Methoxyiodobenzene (257 mg, 1.1 mmol), and Et₃N (280 µL, 2.0 mmol).

-

Reaction: Heat the sealed tube to 90°C for 12 hours.

-

Note: Do not exceed 100°C. Higher temperatures may trigger minor oxidative addition into the C-Cl bond or polymerization.

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Dry organic layer over MgSO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc 95:5).

Expected Outcome: >85% yield of the trans-stilbene product. The C-Cl bond remains >98% intact.[2][3]

Protocol B: Activation of the Chlorinated Core (The "Hard" Heck)

Objective: React the C-Cl bond with an external acrylate. This requires overcoming the high bond dissociation energy of the Aryl-Cl bond.

Reagents:

-

Substrate: 1-Chloro-2-ethenyl-4-fluorobenzene (1.0 equiv)

-

Coupling Partner: n-Butyl Acrylate (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (1.5 mol%)

-

Ligand: P(t-Bu)₃ (6 mol%) (Use HBF₄ salt or 10% wt solution in hexane)

-

Base: Cy₂NMe (Dicyclohexylmethylamine) (1.2 equiv)

-

Solvent: 1,4-Dioxane[4]

Step-by-Step Methodology:

-

Catalyst Pre-formation (Critical): In a glovebox or under strict Argon flow, mix Pd₂(dba)₃ and P(t-Bu)₃ in Dioxane. Stir for 30 mins. The solution should turn from dark purple/red to a lighter orange/brown, indicating ligation.

-

Why P(t-Bu)₃? This ligand is highly electron-donating (increases Pd electron density for oxidative addition) and bulky (promotes reductive elimination).

-

-

Reaction Assembly: Add the substrate (1.0 mmol), n-Butyl Acrylate (1.2 mmol), and Cy₂NMe (1.2 mmol).

-

Thermal Activation: Heat to 110°C for 16-24 hours.

-

Note: The vinyl group on the substrate is prone to polymerization at this temp. The addition of a radical inhibitor like BHT (2-3 mg) is recommended if yields are low.

-

-

Workup: Filter through a pad of Celite. Concentrate in vacuo.

-

Purification: Flash chromatography.

Self-Validating Check:

-

If the reaction turns black (Pd precipitation) within 1 hour, the ligand was oxidized. P(t-Bu)₃ is extremely air-sensitive. Ensure strict anaerobic conditions.

Data Summary: Ligand Effects on C-Cl Activation[4]

The following table summarizes why standard ligands fail for this specific substrate when targeting the C-Cl bond.

| Ligand System | Electronic Nature | Steric Bulk (Cone Angle) | Yield (C-Cl Coupling) | Mechanistic Failure Mode |

| PPh₃ | Neutral Donor | 145° | < 5% | Oxidative addition to C-Cl is too slow; Pd deactivates. |

| P(o-tol)₃ | Neutral/Bulky | 194° | 15-20% | Sterically sufficient, but not electron-rich enough for Cl. |

| dppf | Chelating | N/A (Bite angle) | < 10% | Chelating effect stabilizes Pd(II) too strongly; hinders cycle. |

| P(t-Bu)₃ | Strong Donor | 182° | > 90% | Optimal. High electron density facilitates OA; bulk drives RE. |

| XPhos | Strong Donor | Very High | 85-90% | Excellent alternative, often more air-stable than P(t-Bu)₃. |

Troubleshooting & Safety

Common Failure Modes

-

Styrene Polymerization: If the reaction mixture becomes a viscous gel, the vinyl group has polymerized.

-

Solution: Add radical inhibitor (BHT or Hydroquinone) at 1 mol%. Lower concentration (0.1 M).

-

-

Dehalogenation: Observation of 3-fluorostyrene (loss of Cl) instead of coupling.

-

Solution: This is caused by Beta-Hydride elimination from the ligand or solvent. Switch from Et₃N to an inorganic base like Cs₂CO₃ and use Dioxane instead of DMF.

-

Safety: Fluorine Considerations

While the C-F bond (Ar-F) is generally stable in Heck conditions, accidental defluorination can occur under extremely forcing conditions with strong reducing agents, potentially releasing HF.

-

Control: Avoid using formate-based reducing agents.

-

Waste: Dispose of halogenated waste in dedicated containers.

References

-

Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews, 100(8), 3009-3066.

-

McCartney, D., & Guiry, P. J. (2011). The asymmetric Heck and related reactions. Chemical Society Reviews, 40(10), 5122-5150.

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. (Foundational for Ligand Selection).

Sources

Application Note: Synthesis and Functionalization of Poly(1-chloro-2-ethenyl-4-fluorobenzene) for Advanced Applications

Abstract

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of fluorinated polymers derived from the functional monomer 1-Chloro-2-ethenyl-4-fluorobenzene. Fluorinated polymers are renowned for their exceptional thermal stability, chemical resistance, and unique surface properties. The specific monomer discussed herein offers a versatile platform for creating advanced materials, as it combines the benefits of fluorine incorporation with a reactive chlorobenzyl moiety suitable for post-polymerization modification. This note details a robust protocol for free-radical polymerization and outlines key characterization techniques. Furthermore, it explores the causality behind experimental choices and discusses the potential for tailoring the polymer's properties for specialized applications, including those relevant to drug development and advanced materials.

Introduction: The Strategic Advantage of Functional Fluorinated Polymers

Fluoropolymers have carved a significant niche in materials science due to the unique physicochemical properties imparted by the carbon-fluorine bond. These materials typically exhibit low surface energy, leading to hydrophobic and oleophobic characteristics, high thermal and oxidative stability, and excellent chemical resistance.[1] While traditional fluoropolymers like PTFE are valued for their inertness, the next generation of advanced materials demands polymers that are not only robust but also functional.

1-Chloro-2-ethenyl-4-fluorobenzene is a strategic monomer that addresses this need. As a substituted styrene, it is readily polymerizable using established techniques.[2] The resulting polymer, poly(1-chloro-2-ethenyl-4-fluorobenzene), possesses a unique combination of attributes:

-

Fluorinated Backbone: The fluorine atom on the phenyl ring contributes to the polymer's thermal stability and low surface energy.

-

Reactive Handle: The chlorine atom on the benzene ring is not as reactive as a benzylic chloride but can serve as a site for post-polymerization modification under specific conditions, allowing for the covalent attachment of biomolecules, drugs, or other functional groups.[3][4] This dual functionality makes it a compelling candidate for applications ranging from specialty coatings to biomedical devices and drug delivery systems.

This guide provides a foundational, step-by-step protocol for the synthesis of this polymer via free-radical polymerization, a method chosen for its operational simplicity and tolerance to a wide range of functional groups.[5]

Monomer Profile & Safety

Before proceeding with any experimental work, it is crucial to understand the properties and handling requirements of the monomer.

| Property | Value |

| Chemical Name | 1-Chloro-2-ethenyl-4-fluorobenzene |

| Synonyms | 2-Chloro-5-fluorostyrene |

| CAS Number | 827-88-3 |

| Molecular Formula | C₈H₆ClF |

| Molecular Weight | 156.58 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~75-77 °C at 20 mmHg |

Safety & Handling: 1-Chloro-2-ethenyl-4-fluorobenzene should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. The monomer is a potential irritant; avoid contact with skin and eyes and inhalation of vapors. All glassware should be properly cleaned and dried before use. Store the monomer in a cool, dark place, preferably refrigerated and under an inert atmosphere (e.g., nitrogen or argon) to prevent premature polymerization, especially if it contains an inhibitor that has been removed.

Principles of Polymerization

The vinyl group of 1-Chloro-2-ethenyl-4-fluorobenzene makes it an ideal candidate for addition polymerization. We will employ free-radical polymerization , a chain-reaction process consisting of three main stages: initiation, propagation, and termination.[5]

-

Initiation: A free-radical initiator, such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), is thermally decomposed to generate primary radicals. These highly reactive species then attack the double bond of a monomer molecule, initiating the polymer chain.[5] We select AIBN for this protocol due to its predictable, first-order decomposition kinetics and because it avoids the oxygen-centered radicals produced by peroxides that can sometimes lead to side reactions.[5]

-

Propagation: The newly formed monomer radical adds to another monomer molecule, regenerating the radical at the growing chain end. This process repeats thousands of times, rapidly increasing the molecular weight of the polymer.[6]

-

Termination: The polymerization process ceases when two growing radical chains combine (recombination) or transfer an atom (disproportionation), resulting in a stable, non-reactive polymer chain.[5]

Figure 1: Free-Radical Polymerization Workflow.

Experimental Protocol: Bulk Polymerization of 1-Chloro-2-ethenyl-4-fluorobenzene

This protocol describes the synthesis of poly(1-chloro-2-ethenyl-4-fluorobenzene) via bulk polymerization, which avoids the use of solvents, leading to a purer initial product.

Part A: Materials and Equipment

-

Reagents:

-

1-Chloro-2-ethenyl-4-fluorobenzene (inhibitor-free)

-

Azobisisobutyronitrile (AIBN), recrystallized from methanol

-

Methanol (reagent grade)

-

Tetrahydrofuran (THF), HPLC grade (for GPC analysis)

-

Deuterated chloroform (CDCl₃) (for NMR analysis)

-

-

Equipment:

-

Schlenk flask or heavy-walled glass reaction tube with a screw cap and septum

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature controller

-

Vacuum line or source of inert gas (Nitrogen or Argon)

-

Syringes and needles

-

Beakers, graduated cylinders, and filtration apparatus

-

Part B: Step-by-Step Procedure

-

Monomer Preparation: If the monomer contains an inhibitor (like hydroquinone), it must be removed. This is typically done by passing the liquid monomer through a short column of basic alumina.

-

Reaction Setup:

-

To a 25 mL Schlenk flask containing a magnetic stir bar, add the initiator, AIBN (e.g., 16.4 mg, 0.1 mmol, for a 100:1 monomer-to-initiator ratio).

-

Add 1-Chloro-2-ethenyl-4-fluorobenzene (e.g., 1.57 g, 10.0 mmol) to the flask.

-

Seal the flask with a rubber septum.

-

-

Degassing (Crucial Step):

-

The removal of oxygen is critical as it can inhibit free-radical polymerization. Degas the reaction mixture by subjecting it to three "freeze-pump-thaw" cycles.

-

Freeze: Immerse the flask in liquid nitrogen until the contents are completely frozen.

-

Pump: Apply a high vacuum to the flask for 5-10 minutes to remove gases.

-

Thaw: Remove the flask from the liquid nitrogen and allow it to thaw at room temperature. Backfill the flask with an inert gas (N₂ or Ar).

-

Repeat this cycle two more times. After the final cycle, leave the flask under a positive pressure of inert gas.

-

-

Polymerization:

-

Place the sealed flask in a preheated oil bath or heating mantle set to 70 °C.

-

Stir the mixture at a moderate speed. The viscosity of the solution will increase as the polymerization progresses.

-

Allow the reaction to proceed for 12-24 hours. The reaction time can be adjusted to control the conversion and molecular weight.

-

-

Isolation and Purification:

-

After the reaction period, cool the flask to room temperature. The contents should be a viscous liquid or a solid plug.

-

Dissolve the polymer in a minimal amount of a suitable solvent, such as THF or dichloromethane (~5-10 mL).

-

Slowly pour the polymer solution into a large volume of a non-solvent, such as cold methanol (~200 mL), while stirring vigorously. The polymer will precipitate as a white solid.

-

Allow the precipitate to settle, then decant the supernatant.

-

Collect the polymer by vacuum filtration, washing it several times with fresh methanol to remove any unreacted monomer and initiator residues. . Dry the purified polymer in a vacuum oven at 40-50 °C overnight to a constant weight.

-

Figure 2: Experimental Workflow Diagram.

Polymer Characterization

Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the resulting polymer.

| Technique | Purpose | Expected Outcome |

| ¹H NMR | Structural confirmation | Broad peaks in the aromatic region (~6.5-7.5 ppm) and aliphatic backbone region (~1.0-2.5 ppm). Disappearance of sharp vinyl proton peaks (~5.0-6.0 ppm) indicates high conversion. |

| GPC/SEC | Molecular weight (Mn, Mw) and Polydispersity Index (PDI) determination | For free-radical polymerization, a PDI in the range of 1.5-2.5 is typical.[2] Mn can be controlled by adjusting the monomer-to-initiator ratio. |

| DSC | Thermal property analysis | Determination of the Glass Transition Temperature (Tg). Based on similar substituted polystyrenes, a Tg > 100°C is expected, indicating good thermal stability.[7] |

| FTIR | Functional group analysis | Confirmation of characteristic aromatic C-H, C-F, and C-Cl stretches. Absence of the C=C vinyl stretch (~1630 cm⁻¹) confirms polymerization. |

Advanced Applications & Post-Polymerization Modification

The true potential of poly(1-chloro-2-ethenyl-4-fluorobenzene) lies in its capacity for further functionalization. The chlorobenzyl group, while not as reactive as a benzylic chloride, can undergo nucleophilic substitution reactions, opening pathways to a diverse range of materials.[3][7]

Potential Modification Reactions:

-

Quaternization: Reaction with tertiary amines (e.g., trimethylamine) can introduce quaternary ammonium groups. This modification transforms the polymer into a polycation, which is highly valuable for:

-

Antimicrobial Surfaces: Cationic polymers can disrupt bacterial cell membranes.

-

Gene Delivery: The positive charges can complex with negatively charged DNA/siRNA for non-viral gene therapy applications.

-

-

Azide Substitution: Reaction with sodium azide (NaN₃) can introduce azide functionalities. These are extremely useful "click" chemistry handles for subsequent modification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the precise attachment of:

-

Targeting Ligands: For directing drug-loaded nanoparticles to specific cells.

-

PEG Chains: To create amphiphilic block copolymers for drug encapsulation and improved biocompatibility.

-

Fluorescent Dyes: For imaging and diagnostic applications.

-

These modification strategies transform the base fluoropolymer into a highly versatile platform for creating sophisticated materials tailored for the life sciences and drug development sectors.[8]

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or No Polymer Yield | Oxygen inhibition | Ensure thorough degassing using the freeze-pump-thaw method. Use high-purity, inhibitor-free monomer. |

| Inactive initiator | Use freshly recrystallized initiator. Ensure reaction temperature is appropriate for the chosen initiator's half-life. | |

| Low Molecular Weight | High initiator concentration | Decrease the amount of initiator relative to the monomer. |

| Chain transfer agent present | Ensure all solvents and reagents are pure. Some impurities can act as chain transfer agents. | |

| Polymer is Discolored | Reaction temperature too high | Lower the polymerization temperature. Ensure the reaction is conducted under an inert atmosphere to prevent oxidation. |

| Impurities in monomer | Purify the monomer by passing it through an alumina column immediately before use. |

Conclusion

This application note provides a detailed, reliable protocol for the synthesis of poly(1-chloro-2-ethenyl-4-fluorobenzene). By following the outlined procedures for polymerization, purification, and characterization, researchers can successfully produce this functional fluoropolymer. The true value of this material is realized through its potential for post-polymerization modification, which enables the creation of highly specialized polymers. The strategic combination of a stable, fluorinated backbone with a modifiable chemical handle makes this polymer a powerful tool for developing next-generation materials for coatings, electronics, and biomedical applications.

References

Sources

- 1. specificpolymers.com [specificpolymers.com]

- 2. ijcrt.org [ijcrt.org]

- 3. Synthesis of functional polymers by post-polymerization modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Functionalization of the Vinyl Group in 1-Chloro-2-ethenyl-4-fluorobenzene

Executive Summary & Molecule Profile[1]

This guide details the strategic functionalization of the vinyl moiety in 1-Chloro-2-ethenyl-4-fluorobenzene (also known as 2-chloro-5-fluorostyrene). This scaffold presents a unique "push-pull" electronic environment and a sterically congested ortho-chlorine interface that challenges standard alkene protocols.

The vinyl group in this molecule is not merely a handle for polymerization; it is a gateway to high-value chiral intermediates and heterocycles. The presence of the ortho-chloro substituent provides a latent site for subsequent cyclization (e.g., indole or benzofuran formation), while the para-fluoro group modulates metabolic stability and lipophilicity, crucial for medicinal chemistry applications.

Structural Analysis & Reactivity Matrix

| Feature | Position | Electronic Effect | Steric Impact | Synthetic Implication |

| Vinyl Group | C2 (Ethenyl) | Conjugated | Moderate | Primary target for oxidation/coupling. |

| Chlorine | C1 (ortho) | Inductive withdrawal (-I) | High | Blocks Re-face or Si-face depending on conformation; enables orthogonal cross-coupling later. |

| Fluorine | C4 (para) | Mesomeric donation (+M) / Inductive withdrawal (-I) | Low | Deactivates nucleophilic attack on the ring; stabilizes metabolic profile. |

Strategic Reaction Pathways (The "Hub")

The following diagram illustrates the decision matrix for functionalizing the vinyl group. We prioritize three pathways: Asymmetric Dihydroxylation (AD) for chiral diols, Heck Coupling for carbon-chain extension, and Oxidative Cleavage to access the benzaldehyde derivative.

Figure 1: Divergent functionalization pathways for the vinyl group. The choice of pathway depends on the desired pharmacophore.

Protocol A: Sharpless Asymmetric Dihydroxylation (SAD)[3]

Objective: Synthesis of (1S,2S)-1-(2-chloro-4-fluorophenyl)ethane-1,2-diol.

Challenge: The ortho-chloro substituent creates significant steric bulk, potentially retarding the rate of hydrolysis of the osmate ester intermediate.

Solution: Use of Methanesulfonamide (

Mechanistic Insight

In standard styrene dihydroxylation, the turnover-limiting step is often the hydrolysis of the Os(VI) glycolate. For ortho-substituted styrenes, this glycolate is sterically shielded. Methanesulfonamide facilitates the proton transfer, increasing turnover by up to 50-fold without compromising enantioselectivity [1].

Experimental Protocol

Reagents:

-

Substrate: 1-Chloro-2-ethenyl-4-fluorobenzene (1.0 equiv, 5.0 mmol, 783 mg)

-

AD-mix-β (7.0 g) (Source: Sigma-Aldrich/Merck)

-

Methanesulfonamide (1.0 equiv, 475 mg)

-

Solvent:

-BuOH : -

Quench: Sodium sulfite (

)

Step-by-Step Workflow:

-

Preparation: In a 100 mL round-bottom flask, dissolve AD-mix-β (7.0 g) and methanesulfonamide (475 mg) in the

-BuOH/ -

Phase Formation: Stir at room temperature until two clear phases form. The lower aqueous phase appears bright yellow/orange due to the release of

. -

Cooling: Cool the mixture to 0 °C using an ice bath. Critical: Lower temperature enhances enantioselectivity (ee).

-

Addition: Add the substrate (783 mg) in one portion. Vigorous stirring (800-1000 rpm) is essential to maximize the interfacial surface area.

-

Monitoring: Stir at 0 °C for 24 hours. Monitor by TLC (Hexane:EtOAc 7:3). The vinyl substrate is UV active (fluorescent); the diol product is UV active but more polar (

~ 0.2). -

Quench: While stirring at 0 °C, add solid sodium sulfite (7.5 g). Allow to warm to room temperature and stir for 45 minutes. The mixture should turn from orange to colorless/pale blue.

-

Extraction: Dilute with EtOAc (50 mL) and water (20 mL). Separate layers. Extract the aqueous layer with EtOAc (3 x 30 mL).

-

Purification: Dry combined organics over

, filter, and concentrate. Purify via flash chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Expected Yield: 85-92% Expected ee: >94% (Determined by Chiral HPLC, Chiralcel OD-H column).

Protocol B: Palladium-Catalyzed Heck Arylation

Objective: Coupling the vinyl group with an external aryl iodide (e.g., 4-iodoanisole) to form a functionalized stilbene. Challenge: Chemoselectivity. The substrate contains an Aryl-Cl bond.[1] We must ensure the Pd catalyst activates the external Aryl-I and inserts into the vinyl group, rather than undergoing oxidative addition into the substrate's own Ar-Cl bond. Solution: Use Jeffery conditions (Phosphine-free, Phase Transfer Catalysis) or mild Pd(OAc)2 conditions which are kinetically selective for Ar-I over Ar-Cl [2].

Reaction Setup

| Component | Specification | Role |

| Catalyst | Pre-catalyst. Avoids phosphines that might activate the Ar-Cl. | |

| Base | Neutralizes HI generated. | |

| Additive | Phase transfer agent; stabilizes Pd-nanoparticles ("Jeffery conditions"). | |

| Solvent | DMF (Dimethylformamide) | Polar aprotic, promotes oxidative addition of Ar-I. |

Step-by-Step Workflow

-

Charge: To a dry reaction vial, add 1-Chloro-2-ethenyl-4-fluorobenzene (1.0 equiv), 4-iodoanisole (1.2 equiv),

(2 mol%), -

Solvent: Add anhydrous DMF (0.2 M concentration relative to substrate).

-

Degas: Sparge with Argon for 5 minutes.

-

Reaction: Heat to 80 °C . Note: Do not exceed 100 °C to prevent activation of the internal Ar-Cl bond.

-

Time: 4-6 hours.

-

Workup: Dilute with water, extract with diethyl ether. Wash organic layer with brine (3x) to remove DMF.

-

Analysis: The product will be the trans-stilbene (coupling at the terminal vinyl carbon).

Figure 2: Catalytic cycle emphasizing the chemoselectivity required to preserve the Ar-Cl bond.

Protocol C: Oxidative Cleavage (Lemieux-Johnson)

Objective: Conversion of the vinyl group to an aldehyde (

Protocol:

-

Dissolve substrate (1.0 equiv) in THF:Water (3:1).

-

Add OsO4 (2.5 wt% in tBuOH, 0.02 equiv) and NaIO4 (3.0 equiv).

-

Stir at RT for 2 hours. A white precipitate (

) will form. -

Safety Note: Osmium is volatile and toxic. Work in a fume hood. Quench with

to reduce residual Os(VIII) to Os(IV) solids before disposal.

References

-

Sharpless, K. B., et al. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 1994, 94(8), 2483–2547.

-

Jeffery, T. "On surface reactivity of vinyl groups." Tetrahedron Letters, 1985, 26(22), 2667-2670.

-

Sigma-Aldrich. "Product Specification: 1-Chloro-2-ethenyl-4-fluorobenzene (2-Chloro-5-fluorostyrene)."

-

Organic Chemistry Portal. "Heck Reaction - Mechanism and Conditions."

Disclaimer: The protocols provided herein are for research purposes only. Always consult Material Safety Data Sheets (MSDS) before handling fluorinated aromatics and osmium compounds.

Sources

Application Notes and Protocols for the Copolymerization of Styrene with 1-Chloro-2-ethenyl-4-fluorobenzene

Introduction: Exploring the Synergy of Halogenation in Styrenic Copolymers

The functionalization of polystyrene, a ubiquitous and versatile polymer, offers a pathway to novel materials with tailored properties. The incorporation of halogen atoms, such as chlorine and fluorine, into the styrene monomer unit can dramatically alter the physicochemical characteristics of the resulting copolymer. Fluorination is known to impart desirable properties such as high thermal stability, chemical resistance, and low surface energy, making such materials suitable for applications ranging from advanced coatings to biomaterials.[1][2] Chlorination, on the other hand, can enhance flame retardancy and modify the refractive index.

This application note provides a comprehensive guide to the synthesis and characterization of copolymers of styrene and 1-Chloro-2-ethenyl-4-fluorobenzene (systematically named 1-chloro-4-fluoro-2-vinylbenzene). While direct literature on this specific monomer is scarce, this document outlines a complete workflow, from the plausible synthesis of the monomer to the detailed characterization of the resulting copolymer. The protocols provided are grounded in established principles of polymer chemistry and are designed to be adaptable for a range of substituted styrenes.[3][4] This guide is intended to serve as a foundational resource for researchers exploring the development of novel halogenated styrenic copolymers for specialized applications.

Part 1: Monomer Synthesis and Considerations

While some substituted styrenes are commercially available, a reliable synthetic route is often necessary. A plausible and versatile method for the synthesis of 1-chloro-4-fluoro-2-vinylbenzene is the Knoevenagel condensation of the corresponding benzaldehyde with an active methylene compound, followed by subsequent chemical transformations.[3][5]

Proposed Synthetic Pathway for 1-chloro-4-fluoro-2-vinylbenzene

Sources

- 1. researchgate.net [researchgate.net]

- 2. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis and Styrene Copolymerization of Novel Chloro and Fluoro Ring-Trisubstituted Propyl Cyanophenylpropenoates | Bates | International Journal of Chemistry | CCSE [ccsenet.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-2-ethenyl-4-fluorobenzene

Ticket ID: #CFS-YIELD-OPT Subject: Yield Improvement & Troubleshooting Guide for 2-Chloro-5-fluorostyrene Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & Molecule Profile

You are encountering yield issues with 1-Chloro-2-ethenyl-4-fluorobenzene (also referred to as 2-chloro-5-fluorostyrene in some nomenclature based on the styrene parent).

Critical Structural Analysis:

-

Core: Benzene ring.[1]

-

Substituents: Chlorine (C1), Ethenyl/Vinyl (C2), Fluorine (C4).

-

Electronic Environment: The chlorine atom at the ortho position to the vinyl group provides significant steric bulk, potentially hindering catalyst approach (in coupling reactions) or ylide attack (in Wittig). The fluorine at the para position (relative to Cl) is electron-withdrawing, slightly deactivating the ring but making the vinyl group prone to polymerization due to polarization.

Common Yield Killers:

-

Polymerization: The most frequent cause of "lost" yield. The product is a substituted styrene and will auto-polymerize upon concentration or heating if not inhibited.

-

Volatility: The product has a relatively low boiling point/high vapor pressure. Aggressive rotary evaporation often strips the product along with the solvent.

-

Incomplete Conversion (Wittig): Steric hindrance from the ortho-chloro group often stalls the reaction if the base is too weak.

Route Diagnostics: Which Path Are You Taking?

Before troubleshooting, verify your synthetic route. We recommend two primary pathways.

Decision Matrix (DOT Visualization)

Figure 1: Synthetic route selection guide. Choose Route A for general lab scale; Choose Route B for high-purity requirements where phosphorus contamination is unacceptable.

Protocol A: The Optimized Wittig Reaction

Best for: Standard laboratory synthesis, cost-efficiency.

The standard procedure often fails due to weak bases or poor moisture control. The ortho-chloro group requires a "push."

Optimized Protocol

-

Reagents:

-

Methyltriphenylphosphonium bromide (1.2 equiv).

-

Base: Potassium tert-butoxide (KOtBu) (1.25 equiv). Crucial: Do not use NaH; KOtBu is faster and cleaner for this substrate.

-

Solvent: Anhydrous THF (0.5 M concentration).

-

Substrate: 2-Chloro-5-fluorobenzaldehyde (1.0 equiv).

-

-

Step-by-Step:

-

Step 1 (Ylide Formation): Suspend the phosphonium salt in THF at 0°C. Add KOtBu portion-wise. The solution must turn bright yellow (ylide formation). Stir for 45 mins at 0°C.

-

Step 2 (Addition): Add the aldehyde dropwise (neat or in minimal THF). The yellow color may fade.

-

Step 3 (Reaction): Warm to Room Temperature (RT). Stir for 2-4 hours. Do not reflux unless TLC shows <50% conversion.

-

Step 4 (Quench): Quench with Saturated NH4Cl.

-

Step 5 (Workup - The Yield Saver): Extract with Pentane (not Ether/DCM). Triphenylphosphine oxide (TPPO) is insoluble in pentane. Filter off the solid TPPO precipitate before washing with water.

-

Troubleshooting Table: Wittig Route

| Symptom | Diagnosis | Corrective Action |

| Low Yield (<40%) | Incomplete deprotonation of salt. | Switch to KOtBu (fresh bottle). Ensure THF is distilled/dry. |

| Gummy/Tarry Product | Polymerization during workup. | Add 100 ppm BHT (butylated hydroxytoluene) to the extraction solvent immediately. |

| White Solid Contamination | TPPO carryover. | Triturate the crude oil with cold hexanes (0°C) and filter again. |

| Product lost on Rotovap | Volatility.[2] | Do not go below 100 mbar at 40°C. Stop when solvent volume is low; do not dry to constant weight. |

Protocol B: The Suzuki-Miyaura Coupling

Best for: High value, difficult separations, or if the aldehyde is unavailable.

Using vinylboronic acid often leads to low yields because the reagent polymerizes/decomposes. We use Potassium Vinyltrifluoroborate (Molander Salt) for stability.

Optimized Protocol

-

Reagents:

-

Substrate: 1-Chloro-2-bromo-4-fluorobenzene (1.0 equiv).

-

Coupling Partner: Potassium vinyltrifluoroborate (1.1 equiv).

-

Catalyst: Pd(dppf)Cl2·DCM (3 mol%). Robust against sterics.

-

Base: Cs2CO3 (3.0 equiv).

-

Solvent: THF:H2O (9:1).

-

-

Step-by-Step:

-

Step 1: Degas solvents with Nitrogen/Argon for 20 mins (Critical: Oxygen kills the catalyst).

-

Step 2: Mix halide, borate, catalyst, and base in the reaction vessel.

-

Step 3: Heat to 60-70°C for 4-12 hours.

-

Step 4: Cool, dilute with Ether, wash with water.

-

Step 5: Stabilize immediately with TBC (4-tert-butylcatechol).

-

Troubleshooting Table: Suzuki Route

| Symptom | Diagnosis | Corrective Action |

| Black Precipitate (Palladium Black) | Catalyst decomposition. | Oxygen leak. Degas solvents more thoroughly. Keep under inert atmosphere. |

| Starting Material Remains | Steric hindrance of Cl group. | Increase temperature to 80°C. Switch catalyst to Pd(tBu3P)2 (highly active for sterically hindered aryls). |

| De-halogenation (Product is Vinyl-fluorobenzene) | Oxidative addition into C-Cl bond. | The catalyst is attacking the Cl instead of Br. Switch to a milder catalyst (Pd(PPh3)4) or lower temperature. |

Post-Reaction Stabilization (The "Secret" to High Yield)

Most researchers lose 20-30% of their yield after the reaction is done because the product polymerizes in the flask.

The Stabilization Workflow:

Figure 2: Mandatory stabilization workflow for halogenated styrenes.

-

Inhibitor: Add 50-100 ppm of 4-tert-butylcatechol (TBC) or BHT to your crude reaction mixture before you put it on the rotovap.

-

Removal: If the inhibitor interferes with the next step, it can be removed by a quick wash with 1M NaOH (for TBC) or passed through a short plug of silica gel.

Frequently Asked Questions (FAQ)

Q1: My product is an oil that solidifies into a glass overnight. What happened? A: It polymerized. You likely didn't add an inhibitor, or you stored it neat at room temperature. Once polymerized, it is irreversible. Always store as a solution in hexane/DCM with BHT at -20°C.

Q2: Can I use the cheaper Vinylboronic anhydride pyridine complex? A: Yes, but the yield is often lower due to difficult stoichiometry and pyridine removal. The Molander salt (Potassium vinyltrifluoroborate) is superior for reproducible yields.

Q3: Why is my NMR showing a mixture of isomers? A: It shouldn't. The vinyl group has internal rotation, but it is not an E/Z isomer problem (it's a terminal alkene). If you see extra peaks, check for the de-chlorinated side product (if using Suzuki) or unreacted aldehyde (if using Wittig).

Q4: The Wittig reaction turns dark brown/black. Is it ruined? A: Not necessarily. Phosphonium ylides are often intensely colored. However, if it stays black after quenching, you may have decomposition. Ensure your KOtBu is white/yellow, not brown (oxidized), before starting.

References

-

Wittig Reaction Mechanism & Conditions

- Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.

- Polymerization Inhibition of Styrenes

- Physical Properties & Handling

-

Suzuki vs Stille Comparison

-

Chemistry LibreTexts. "Suzuki-Miyaura Coupling." Available at: [Link]

-

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cell-free styrene biosynthesis at high titers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Yoneda Labs [yonedalabs.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 8. Wittig Reaction [organic-chemistry.org]

removing polymerization inhibitors from 2-Chloro-5-fluorostyrene

Technical Support Center: 2-Chloro-5-fluorostyrene

Welcome to the technical support center for 2-Chloro-5-fluorostyrene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and purification of this monomer, specifically focusing on the removal of polymerization inhibitors. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

Troubleshooting and FAQs

This section directly addresses the most common queries and issues encountered in the lab.

Q1: My polymerization with 2-Chloro-5-fluorostyrene is failing or showing a long induction period. What's the likely cause?

A: The most probable cause is the presence of a polymerization inhibitor in the monomer.[1][2] Commercial monomers like 2-Chloro-5-fluorostyrene are shipped with added inhibitors to prevent spontaneous polymerization during transport and storage.[3][4] The most common inhibitor for styrenic monomers is 4-tert-butylcatechol (TBC), which must be removed immediately before use to allow for efficient and controlled polymerization.[1][5]

Q2: How do I know which inhibitor is in my bottle of 2-Chloro-5-fluorostyrene?

Q3: I've removed the inhibitor. How should I store the purified monomer?

A: Once the inhibitor is removed, the monomer is highly susceptible to polymerization, which can be initiated by heat, light, or oxygen.[2][6] The purified 2-Chloro-5-fluorostyrene should be used immediately. If short-term storage is unavoidable, store it in a refrigerator or freezer (at a temperature well above its freezing point), under an inert atmosphere (nitrogen or argon), and in a dark container.[6][7] Use within 24 hours for best results.[8]

Q4: Which inhibitor removal method is better: alkaline extraction or column chromatography?

A: The choice depends on the scale of your experiment and your specific requirements.

-

Alkaline Extraction (NaOH Wash): This method is fast, inexpensive, and well-suited for larger quantities of the monomer. It is highly effective for removing phenolic inhibitors like TBC.[6][8] However, it introduces water into the monomer, which must then be rigorously removed with a drying agent, as water can interfere with many polymerization techniques.

-

Column Chromatography: This method uses a column packed with activated alumina to adsorb the inhibitor.[9][10] It is an excellent choice for smaller-scale experiments and for polymerizations that are highly sensitive to water, as it is an anhydrous procedure. It is very efficient but may be less practical for very large volumes.[6]

Q5: After washing with NaOH, my monomer is cloudy. What should I do?

A: Cloudiness indicates the presence of an emulsion or residual water. Let the mixture stand in the separatory funnel for a longer period to allow for better phase separation. If an emulsion persists, a small amount of brine (saturated NaCl solution) can be added to help break it. After separation, the subsequent drying step with an agent like anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂) is critical and should resolve the cloudiness.[6][7][11]

Core Principles: The "Why" Behind Inhibitor Removal

Unsaturated monomers like 2-Chloro-5-fluorostyrene can undergo spontaneous free-radical polymerization.[3] This process is exothermic and can accelerate, leading to a hazardous runaway reaction if not controlled.[2][5] To ensure safety and product stability, manufacturers add inhibitors.

Mechanism of TBC Inhibition: 4-tert-butylcatechol (TBC) is a phenolic antioxidant. Its primary role is not to prevent the initial formation of radicals, but to scavenge them, thus terminating the polymerization chain reaction. This process requires the presence of a small amount of dissolved oxygen.[1][4][5] The monomer radical (R•) reacts rapidly with oxygen to form a peroxy radical (ROO•). TBC then efficiently donates a hydrogen atom to this peroxy radical, neutralizing it and forming a stable, non-reactive TBC radical that does not propagate polymerization.[4][12]

Mechanism of Removal: The key to removing TBC is exploiting its chemical properties.

-

Acidity: As a phenol, TBC is weakly acidic. It reacts with a strong base like sodium hydroxide (NaOH) in an acid-base reaction to form a sodium salt (sodium 4-tert-butylcatecholate). This salt is ionic and therefore highly soluble in water but insoluble in the nonpolar organic monomer.[6][8][11] This difference in solubility is the basis for alkaline extraction.

-

Polarity: TBC is a polar molecule due to its hydroxyl (-OH) groups. Activated alumina is a highly polar adsorbent.[9][10] In column chromatography, the polar TBC molecules are strongly adsorbed onto the alumina surface, while the relatively nonpolar 2-Chloro-5-fluorostyrene monomer passes through the column with the eluent.[6]

Monomer & Inhibitor Properties

| Property | 2-Chloro-5-fluorostyrene | 4-tert-butylcatechol (TBC) |

| Structure | C₈H₆ClF | C₁₀H₁₄O₂ |

| Molar Mass | 156.59 g/mol | 166.22 g/mol |

| Appearance | Colorless Liquid | White to off-white solid |

| Boiling Point | ~72-74 °C at 15 mmHg | ~285 °C |

| Key Feature | Polymerizable vinyl group | Acidic hydroxyl groups |

Decision Workflow for Inhibitor Removal

The following diagram outlines the decision-making process and subsequent steps for preparing inhibitor-free 2-Chloro-5-fluorostyrene.

Caption: Workflow for selecting and executing an inhibitor removal method.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[13]

Protocol 1: Alkaline Extraction (NaOH Wash)

This method is highly effective for removing TBC and other phenolic inhibitors.[6][7][8]

Materials:

-

2-Chloro-5-fluorostyrene (inhibited)

-

Sodium hydroxide (NaOH) solution, 5-10% (w/v) in deionized water

-

Deionized (DI) water

-

Brine (saturated NaCl solution), optional

-

Anhydrous magnesium sulfate (MgSO₄) or anhydrous calcium chloride (CaCl₂)

-

Separatory funnel

-

Erlenmeyer flasks

-

Filter paper and funnel

Procedure:

-

Initial Wash: Place the 2-Chloro-5-fluorostyrene monomer into a separatory funnel. Add an equal volume of 5% aqueous NaOH solution.[8]

-

Extraction: Stopper the funnel and shake gently for 1 minute, periodically venting to release any pressure.

-

Causality Note: Shaking increases the surface area between the organic and aqueous phases, facilitating the acid-base reaction that converts TBC into its water-soluble salt.[11]

-

-

Phase Separation: Allow the layers to separate completely. The lower aqueous layer will often be brownish if a significant amount of TBC was present. Drain and discard the lower aqueous layer.

-

Repeat Wash: Repeat steps 1-3 one more time to ensure complete removal of the inhibitor.

-

Neutralization Washes: Wash the monomer with two equal volumes of DI water to remove any residual NaOH. Check the pH of the aqueous layer after the final wash to ensure it is neutral.[8]

-

Drying: Transfer the washed monomer to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous MgSO₄ (typically ~1-2 g per 10 mL of monomer). Swirl the flask gently and let it sit for 15-20 minutes. If the drying agent clumps together, add more until some remains free-flowing.

-